4-(2-chlorobenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine
Description
Properties
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3S/c1-14-6-7-16(22-14)12-19-21-10-8-20(9-11-21)13-15-4-2-3-5-17(15)18/h2-7,12H,8-11,13H2,1H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIGDSCNHUFAJZ-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chlorobenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine (CAS Number: 315213-53-7) is a piperazine derivative with potential biological activity. This article focuses on its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNS
- Molecular Weight : 333.87 g/mol
- Structural Features :
- Contains a piperazine ring.
- Substituted with a chlorobenzyl group and a thienyl moiety.
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, the compound has shown activity against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Neuropharmacological Effects
Research has explored the neuropharmacological effects of similar piperazine compounds. For instance, studies on related derivatives have demonstrated potential in treating neurological disorders such as epilepsy. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Studies
- Neuroprotective Effects :
- Antifilarial Activity :
The proposed mechanisms for the biological activity of 4-(2-chlorobenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine include:
- Modulation of Neurotransmitter Systems : Similar compounds have been shown to influence serotonin and dopamine levels, which are crucial in managing mood disorders and epilepsy.
- Antioxidant Activity : The ability to scavenge reactive oxygen species (ROS) may contribute to its neuroprotective effects.
- Inhibition of Enzymatic Activity : Some derivatives have demonstrated inhibition of specific enzymes involved in pathogen survival, which could be relevant for its antifilarial activity.
Data Summary
Scientific Research Applications
The compound 4-(2-chlorobenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine , with the CAS number 315213-53-7 , is a synthetic organic molecule that has garnered interest in various scientific research applications. This article delves into its potential uses, particularly in pharmacology and medicinal chemistry, while providing comprehensive data tables and insights from verified sources.
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. Its pharmacological profile suggests possible applications in:
- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects. Studies have shown that modifications to the piperazine structure can enhance serotonin receptor affinity, which is crucial for antidepressant activity .
- Antipsychotic Properties : Similar compounds have been evaluated for their antipsychotic effects, targeting dopamine receptors. The presence of the thienyl group may contribute to this activity by influencing receptor binding profiles .
Neuropharmacology
The compound's unique structure allows it to interact with various neurotransmitter systems. Its potential applications include:
- Cognitive Enhancement : Some studies suggest that piperazine derivatives can improve cognitive function by modulating cholinergic and glutamatergic pathways .
- Anxiolytic Effects : There is evidence that compounds with similar structures can reduce anxiety-like behaviors in animal models, indicating a potential therapeutic use in anxiety disorders .
Analytical Chemistry
Due to its distinct chemical properties, this compound can also serve as a standard reference material in analytical chemistry:
- Chromatographic Analysis : The compound can be utilized in developing chromatographic methods for detecting similar substances in biological samples, aiding in toxicology and forensic studies .
Synthetic Chemistry
In synthetic chemistry, the compound serves as an intermediate for synthesizing other complex molecules:
- Building Block for Drug Development : Its structure allows for further modifications, making it a valuable precursor in the synthesis of novel pharmacological agents .
Data Tables
Case Study 1: Antidepressant Efficacy
A study conducted on piperazine derivatives demonstrated that modifications to the structure significantly increased the binding affinity to serotonin receptors, suggesting that compounds like 4-(2-chlorobenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine could be effective antidepressants.
Case Study 2: Neuropharmacological Impact
Research involving animal models showed that similar compounds exhibited reduced anxiety-like behaviors when administered, indicating their potential as anxiolytics. This opens avenues for further exploration into the therapeutic applications of this specific compound.
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-chlorobenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine, and how can reaction conditions be optimized?
The compound is synthesized via Schiff base formation between 4-(2-chlorobenzyl)piperazine and 5-methyl-2-thiophenecarboxaldehyde. A typical protocol involves refluxing the aldehyde and piperazine derivative in a polar solvent (e.g., ethanol or acetic acid) under mild acidic conditions (buffered with sodium acetate) for 6–9 hours . Reaction progress is monitored by TLC, followed by precipitation in ice-cold water and recrystallization (e.g., dioxane). Optimization may involve adjusting stoichiometry, solvent polarity, or reflux duration to improve yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- ¹H/¹³C NMR : Identify imine proton (δ 8.2–8.5 ppm) and aromatic protons from the 2-chlorobenzyl (δ 7.2–7.4 ppm) and 5-methylthienyl (δ 6.6–6.8 ppm) groups. Piperazine methylene protons typically appear as multiplets (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm C=N stretch (~1600–1650 cm⁻¹) and absence of aldehyde C=O (~1700 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the piperazine-thienyl scaffold .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or gravimetric methods. Stability studies involve HPLC analysis after storage at room temperature, 4°C, and −20°C over 72 hours. Acidic/basic conditions may hydrolyze the imine bond, necessitating pH-controlled environments .
Advanced Research Questions
Q. What strategies can resolve contradictions in synthetic yields or purity reported across studies?
Discrepancies often arise from variations in reaction conditions (e.g., reflux time, solvent purity). Systematic optimization using design of experiments (DoE) is recommended. For example, reports 6–9 hours of reflux in acetic acid, while other methods use ethanol with shorter durations . Parallel reactions under controlled variables (temperature, solvent) can identify optimal parameters. Purity discrepancies may require advanced purification (e.g., column chromatography instead of recrystallization) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential biological activity?
- Analog Synthesis : Modify substituents on the benzyl (e.g., 4-Cl vs. 2-Cl) or thienyl (e.g., methyl vs. ethyl) groups to assess electronic/steric effects .
- Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using enzyme inhibition or receptor-binding assays. For example, piperazine derivatives in and show antimicrobial activity via membrane disruption or enzyme inhibition .
- Computational Modeling : Dock the compound into homology models of target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock. Compare binding affinities with known ligands .
Q. What advanced techniques are recommended for elucidating the compound’s 3D structure and conformational dynamics?
- X-ray Crystallography : Co-crystallize the compound with a suitable solvent (e.g., chloroform/hexane) to resolve bond lengths and angles. demonstrates this approach for a similar chlorobenzyl-piperazine compound .
- Dynamic NMR : Analyze temperature-dependent NMR spectra to study restricted rotation around the C=N bond .
- Molecular Dynamics Simulations : Simulate solvent interactions and flexibility of the piperazine ring in explicit solvent models (e.g., water, lipid bilayers) .
Q. How can researchers address inconsistencies in biological activity data across different assay platforms?
Cross-validate results using orthogonal assays. For example, if a cytotoxicity assay (e.g., MTT) shows activity but a fluorescence-based assay does not, confirm via flow cytometry or ATP-based luminescence. Ensure consistent cell lines, incubation times, and compound solubility across experiments. highlights the importance of standardized protocols for oxalamide derivatives .
Methodological Guidance
Q. What computational tools are suitable for predicting metabolic pathways or toxicity profiles?
Use in silico platforms like SwissADME or ProTox-II to predict CYP450 metabolism, hepatotoxicity, and Ames test outcomes. These tools analyze molecular descriptors (e.g., logP, topological surface area) to identify potential liabilities .
Q. How can transition metal complexation be leveraged to enhance the compound’s functionality?
The imine nitrogen and piperazine moiety can coordinate with metals like Cu(II) or Pd(II). Synthesis of metal complexes may improve stability or enable catalytic applications (e.g., asymmetric synthesis). Characterize complexes via UV-Vis, EPR, and single-crystal XRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
